Enhanced Lipophilicity vs. Linear 3-Hydroxy Analog
3-Hydroxy-13-methylpentadecanoic acid exhibits significantly higher lipophilicity compared to its linear analog, 3-hydroxypentadecanoic acid, as evidenced by its computed XLogP3-AA value [1]. This difference is a direct consequence of the methyl branch at C13, which reduces the molecule's overall polarity.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.5 |
| Comparator Or Baseline | 3-Hydroxypentadecanoic acid (linear analog, XLogP3-AA = 5.2) |
| Quantified Difference | +0.3 log unit (increase in lipophilicity) |
| Conditions | Computed value based on atomic contributions [1]. |
Why This Matters
Higher lipophilicity (XLogP3-AA = 5.5) directly correlates with enhanced passive membrane permeability, a critical parameter for evaluating the compound's potential to access intracellular targets, influence bacterial uptake, or serve as a bioactive lead with improved pharmacokinetic properties compared to its linear analog.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 44154540, 3-Hydroxy-13-methylpentadecanoic acid. Accessed April 18, 2026. View Source
